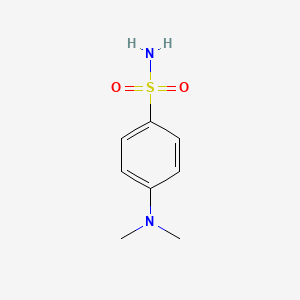

4-(Dimethylamino)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-(Dimethylamino)benzenesulfonamide, has been described in various studies . One method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a dimethylamino group .Chemical Reactions Analysis

Benzenesulfonamide derivatives, including 4-(Dimethylamino)benzenesulfonamide, have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme plays a significant role in tumor cell proliferation and hypoxia, making it a potential target for anticancer agents .Physical And Chemical Properties Analysis

4-(Dimethylamino)benzenesulfonamide is a solid substance with a molecular weight of 200.26 . It has a high GI absorption and is very soluble in water .Scientific Research Applications

- Application : Researchers have synthesized new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents. These compounds inhibit CA IX selectively, making them promising candidates for cancer treatment. Notably, some derivatives induce apoptosis in breast cancer cells .

- Applications : It contributes to the synthesis of other compounds, making it valuable in drug discovery and organic chemistry .

- Application : Researchers have studied the thermal behavior and unique identity of compounds like 4-(dimethylamino)benzylidene-4-acetamideaniline and 4-(dimethylamino)benzylidene-4-nitroaniline using techniques like TGA and DTA .

- Application : Schiff base condensation of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide yields compounds with potential anti-GBM activity .

- Applications : These derivatives exhibit diverse biological activities, including anticancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant effects .

Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition

Synthetic Intermediates

Thermal and Optical Studies

Anti-Glioblastoma Multiforme (GBM) Activity

Heterocyclic Chemistry

Enzyme Inhibition Studies

Mechanism of Action

Target of Action

The primary target of 4-(Dimethylamino)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

4-(Dimethylamino)benzenesulfonamide acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cell’s ability to adapt to hypoxic conditions, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is upregulated in tumor cells to compensate for the lack of oxygen, leading to a significant modification in pH . By inhibiting CA IX, 4-(Dimethylamino)benzenesulfonamide disrupts this adaptation, affecting the survival and proliferation of tumor cells .

Result of Action

The inhibition of CA IX by 4-(Dimethylamino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of the compound have also been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of 4-(Dimethylamino)benzenesulfonamide is influenced by the hypoxic conditions commonly found in solid tumors . These conditions lead to the overexpression of CA IX, making it an effective target for the compound . .

Safety and Hazards

properties

IUPAC Name |

4-(dimethylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUVBVTWBBODSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879203 |

Source

|

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6162-21-6 |

Source

|

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)

![(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine](/img/structure/B2439974.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B2439975.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)

![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)